Cas no 3978-80-1 (N-Boc-L-tyrosine)
N-Boc-L-tyrosine Chemical and Physical Properties
Names and Identifiers
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- N-Boc-L-tyrosine
- Boc-L-tyrosine
- N-(tert-Butoxycarbonyl)-L-tyrosine
- Boc-Tyr-OH
- (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
- (S)-2-TERT-BUTOXYCARBONYLAMINO-3-(4-HYDROXY-PHENYL)-PROPIONIC ACID
- BOC-L-Tyr-OH
- H-Gly-OtBu•HCl
- L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-
- Boc-L-Trp-OH
- Boc-L-tryptophan
- Boc-Trp-OH
- N-Boc-L-tryptophan
- N-t-butoxycarbonyl-L-tyrosine
- N-tert-butoxycarbonyl-L-tyrosine
- N-[(tert-Butoxy)carbonyl]-L-tyrosine
- Boc-Tyr-OH,98%
- AC-16828
- CS-W014008
- N-(tert-Butoxycarbonyl)-4-hydroxyphenylalanine #
- J-502158
- AM82310
- B1C
- n-tert-butoxycarbonyl-tyrosine
- AS-12341
- I10392
- N-Boc-tyrosine
- t-butyloxycarbonyltyrosine
- (S)-2-tert-butoxycarbonylamino-3-(4-hydroxyphenyl)propionic acid
- (S)-2-(TERT-BUTOXYCARBONYLAMINO)-3-(4-HYDROXYPHENYL)PROPANOIC ACID
- (S)-N-tert-butoxycarbonyltyrosine
- N-tert-butoxycarbonyltyrosine
- AKOS015924171
- Q-101769
- (S)-2-(tert-butoxycarbonylamino)-3-(4-hydroxyphenyl)propionic acid
- (S)-2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid
- (S)-2-(tert-butoxycarbonylamino)-3-(4-hydroxyphenyl)-propionic acid
- N-(TERT-BUTOXYCARBONYL)TYROSINE
- N-(tert-Butyloxycarbonyl)-L-tyrosin
- PD196901
- Boc-Tyr
- BocTyrOH
- Boc-tyrosine
- BDBM50043818
- N-tertiarybutoxycarbonyl-L-tyrosine
- HY-W013292
- N-t-BOC-L-Tyrosine
- NS00048831
- J-300281
- B1640
- (R)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-(4-HYDROXYPHENYL)PROPANOIC ACID
- 3978-80-1
- N-tert-butoxy carbonyl-L-tyrosine
- Boc-L-Tyr
- M03338
- (TERT-BUTOXYCARBONYL)-L-TYROSINE
- N-Tertiarybutyloxycarbonyl-L-tyrosine
- Boc-D-phe(4-OH)-OH
- MFCD00037179
- Boc-Tyr-OH, 98%
- t-butyloxycarbonyl-L-tyrosine
- N-ALPHA-T-BUTYLOXYCARBONYL-L-TYROSINE
- DTXSID101317235
- CHEMBL65386
- L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-
- AKOS010396897
- BOCTyr-OH
- Boc-(L)-tyrosine
- SCHEMBL231981
- EN300-52852
- (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid
- CHEBI:231573
- STL466187
- N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-TYROSINE
- (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid
- ALBB-028190
- N-(TERT-BUTYLOXYCARBONYL)-L-TYROSINE
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- MDL: MFCD00037179
- Inchi: 1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1
- InChI Key: CNBUSIJNWNXLQQ-NSHDSACASA-N
- SMILES: O(C(N[C@H](C(=O)O)CC1C=CC(=CC=1)O)=O)C(C)(C)C
- BRN: 2816406
Computed Properties
- Exact Mass: 281.12600
- Monoisotopic Mass: 281.126
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 7
- Complexity: 342
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 95.9A^2
Experimental Properties
- Color/Form: White crystals.
- Density: 1.1755 (rough estimate)
- Melting Point: 133-135 °C (lit.)
- Boiling Point: 484.9°C at 760 mmHg
- Flash Point: 247.1℃
- Refractive Index: 1.5230 (estimate)
- PSA: 95.86000
- LogP: 2.30350
- Specific Rotation: 2.5 º (c=2, acetic acid)
- Optical Activity: [α]20/D +3.0°, c = 2 in acetic acid
- Solubility: Soluble in ethyl acetate, acetic acid, insoluble in water and petroleum ether.
- Vapor Pressure: 0.0±1.3 mmHg at 25°C
N-Boc-L-tyrosine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,2-8°C
- Safety Term:S24/25
- Risk Phrases:R36/37/38
N-Boc-L-tyrosine Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-Boc-L-tyrosine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B109109-100g |
N-Boc-L-tyrosine |
3978-80-1 | 98% | 100g |
¥261.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B109109-1g |
N-Boc-L-tyrosine |
3978-80-1 | 98% | 1g |
¥29.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B109109-25g |
N-Boc-L-tyrosine |
3978-80-1 | 98% | 25g |
¥96.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B109109-5g |
N-Boc-L-tyrosine |
3978-80-1 | 98% | 5g |
¥30.90 | 2023-09-04 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1640-25G |
N-(tert-Butoxycarbonyl)-L-tyrosine |
3978-80-1 | >98.0%(T)(HPLC) | 25g |
¥550.00 | 2024-04-16 | |
| Fluorochem | M03338-25g |
Boc-Tyr-OH |
3978-80-1 | 98% | 25g |
£20.00 | 2022-02-28 | |
| Fluorochem | M03338-100g |
Boc-Tyr-OH |
3978-80-1 | 98% | 100g |
£64.00 | 2022-02-28 | |
| Chemenu | CM100619-500g |
BOC-L-Tyrosine |
3978-80-1 | 98% | 500g |
$249 | 2021-06-09 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005026-100g |
N-Boc-L-tyrosine |
3978-80-1 | 98% | 100g |
¥206 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005026-25g |
N-Boc-L-tyrosine |
3978-80-1 | 98% | 25g |
¥54 | 2024-05-23 |
N-Boc-L-tyrosine Suppliers
N-Boc-L-tyrosine Related Literature
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Lakshmi Priya Datta,Debanjan Dutta,Arpita Chakraborty,Tapan Kumar Das Biomater. Sci. 2019 7 2611
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Munmun Maiti,Ling-Jie Gao,Chunsheng Huang,Roger G. Ptak,Michael G. Murray,Steven De Jonghe,Piet Herdewijn Org. Biomol. Chem. 2016 14 8743
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3. l-Prolinoyl chiral picket iron porphyrins evaluated for the enantioselective epoxidation of alkenesBernard Boitrel,Valérie Baveux-Chambeno?t New J. Chem. 2003 27 942
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Szymon Zdanowski,Jan Romański New J. Chem. 2015 39 6216
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Antonija Husak,Benjamin P. Noichl,Tatjana ?umanovac Ramljak,Margareta Sohora,?ani ?kalamera,Nediljko Budi?a,Nikola Basari? Org. Biomol. Chem. 2016 14 10894
Additional information on N-Boc-L-tyrosine
Recent Advances in N-Boc-L-tyrosine (CAS 3978-80-1) Research: Synthesis, Applications, and Therapeutic Potential
N-Boc-L-tyrosine (CAS 3978-80-1) is a protected derivative of the amino acid L-tyrosine, where the amine group is shielded by a tert-butoxycarbonyl (Boc) protecting group. This compound plays a pivotal role in peptide synthesis and pharmaceutical research due to its ability to facilitate selective reactions while preserving the integrity of the tyrosine side chain. Recent studies have highlighted its importance in the development of novel therapeutics, including peptide-based drugs and targeted delivery systems. This research briefing synthesizes the latest findings on N-Boc-L-tyrosine, focusing on its synthetic methodologies, biological applications, and emerging therapeutic roles.
A significant advancement in the synthesis of N-Boc-L-tyrosine has been the optimization of solid-phase peptide synthesis (SPPS) protocols. Researchers have reported improved yields and reduced side reactions by employing novel coupling agents and microwave-assisted techniques. For instance, a 2023 study demonstrated that using hexafluorophosphate-based activators in SPPS significantly enhanced the incorporation efficiency of N-Boc-L-tyrosine into complex peptide sequences. These methodological refinements are critical for the production of high-purity peptides used in drug development and biochemical assays.
In the realm of drug discovery, N-Boc-L-tyrosine has emerged as a key building block for the design of tyrosine kinase inhibitors and GPCR-targeted compounds. Recent structural-activity relationship (SAR) studies have utilized N-Boc-L-tyrosine derivatives to probe the binding pockets of cancer-related kinases, leading to the identification of several promising lead compounds. Notably, a 2024 publication in the Journal of Medicinal Chemistry described a series of N-Boc-L-tyrosine-based inhibitors showing nanomolar affinity for EGFR mutants while maintaining selectivity over wild-type receptors.
The compound's utility extends to the development of prodrugs and drug delivery systems. Researchers have exploited the Boc-protecting group's stability under physiological conditions to create pH-sensitive prodrugs that release active tyrosine analogues in tumor microenvironments. Additionally, N-Boc-L-tyrosine has been incorporated into polymer backbones for the construction of smart drug carriers that respond to specific enzymatic triggers. These innovations address longstanding challenges in targeted therapy and have shown promising results in preclinical models of various cancers.
Recent analytical advancements have also improved the characterization of N-Boc-L-tyrosine and its derivatives. High-resolution mass spectrometry coupled with advanced chromatographic techniques now enables precise quantification of the compound in complex biological matrices. This progress is particularly valuable for pharmacokinetic studies and quality control in pharmaceutical manufacturing. Furthermore, computational modeling approaches have provided deeper insights into the compound's conformational preferences and interactions with biological targets.
Looking forward, researchers are exploring novel applications of N-Boc-L-tyrosine in areas such as molecular imaging and theranostics. The compound's aromatic ring makes it amenable to radiolabeling, opening possibilities for PET tracer development. Several groups are investigating N-Boc-L-tyrosine derivatives tagged with fluorine-18 or other isotopes for visualizing tyrosine metabolism in neurological disorders and cancers. These developments underscore the compound's versatility and continued relevance in cutting-edge biomedical research.
In conclusion, recent research on N-Boc-L-tyrosine (CAS 3978-80-1) demonstrates its enduring importance as a synthetic intermediate and its expanding role in therapeutic development. The compound's unique chemical properties continue to inspire innovative applications across multiple domains of chemical biology and pharmaceutical science. As synthetic methodologies become more sophisticated and our understanding of tyrosine-mediated biological processes deepens, N-Boc-L-tyrosine is poised to contribute to significant advances in drug discovery and precision medicine.
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